molecular formula C11H14Br2O B13551449 1-Bromo-3-(2-bromo-1-propoxyethyl)benzene

1-Bromo-3-(2-bromo-1-propoxyethyl)benzene

Cat. No.: B13551449
M. Wt: 322.04 g/mol
InChI Key: KLNWBGFNTMCFSF-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-bromo-1-propoxyethyl)benzene is an organic compound with the molecular formula C11H14Br2O It is a derivative of bromobenzene, where the benzene ring is substituted with a 2-bromo-1-propoxyethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2-bromo-1-propoxyethyl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. The general synthetic route involves:

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(2-bromo-1-propoxyethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as bromine, chlorine, and nitrating agents in the presence of catalysts like aluminum chloride.

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, and amines.

Major Products:

    Electrophilic Substitution: Products include various substituted benzene derivatives depending on the electrophile used.

    Nucleophilic Substitution: Products include compounds where the bromine atoms are replaced by nucleophiles, forming new carbon-nucleophile bonds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-bromo-1-propoxyethyl)benzene involves its reactivity towards electrophiles and nucleophiles. The bromine atoms on the benzene ring make it susceptible to substitution reactions, allowing for the introduction of various functional groups. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-(2-bromo-1-propoxyethyl)benzene is unique due to the presence of both bromine and propoxyethyl groups, which provide distinct reactivity and potential for diverse applications in organic synthesis and industrial processes.

Properties

Molecular Formula

C11H14Br2O

Molecular Weight

322.04 g/mol

IUPAC Name

1-bromo-3-(2-bromo-1-propoxyethyl)benzene

InChI

InChI=1S/C11H14Br2O/c1-2-6-14-11(8-12)9-4-3-5-10(13)7-9/h3-5,7,11H,2,6,8H2,1H3

InChI Key

KLNWBGFNTMCFSF-UHFFFAOYSA-N

Canonical SMILES

CCCOC(CBr)C1=CC(=CC=C1)Br

Origin of Product

United States

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